N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide
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Overview
Description
N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring, a phenyl group, and a tetraazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: Starting with 2-methoxypyridine, the compound undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Tetraazole Ring: The tetraazole ring is formed via a cyclization reaction involving hydrazoic acid and an appropriate nitrile precursor.
Final Coupling Reaction: The intermediate compounds are coupled under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-3-pyridinyl)-3-phenylpropanamide: Lacks the tetraazole ring, which may affect its reactivity and biological activity.
N-(3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a tetraazole ring, leading to different chemical and biological properties.
Uniqueness
N-(2-methoxy-3-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is unique due to its combination of a pyridine ring, a phenyl group, and a tetraazole moiety
Properties
Molecular Formula |
C16H16N6O2 |
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Molecular Weight |
324.34 g/mol |
IUPAC Name |
(2S)-N-(2-methoxypyridin-3-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C16H16N6O2/c1-24-16-13(8-5-9-17-16)19-15(23)14(22-11-18-20-21-22)10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3,(H,19,23)/t14-/m0/s1 |
InChI Key |
AEDWKTWKVOTQKL-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=C(C=CC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3 |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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